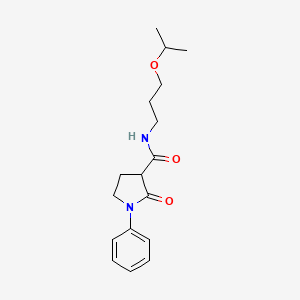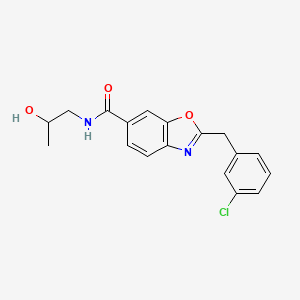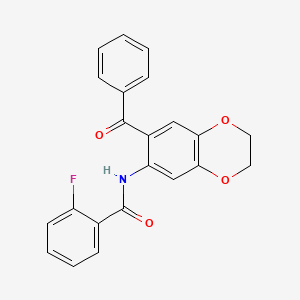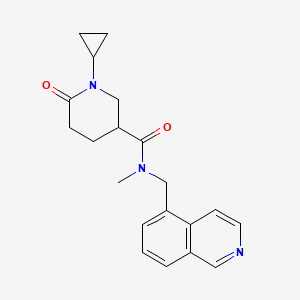
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
作用机制
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has a favorable pharmacokinetic profile and can be administered orally.
实验室实验的优点和局限性
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which makes it useful for investigating the role of PARP in DNA repair mechanisms. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it useful for investigating combination therapies. However, N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has limitations in terms of its cost and availability, which may limit its use in some lab experiments.
未来方向
There are several future directions for research on N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with different chemotherapy and radiation therapy regimens. Additionally, there is interest in developing more potent and selective PARP inhibitors based on the structure of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate.
合成方法
The synthesis of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with tert-butylamine to form N~1~-(2-methyl-4-quinolinyl)glycinamide. This intermediate is then reacted with oxalyl chloride to form N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, which is then converted to N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate by treating it with tert-butylamine.
科学研究应用
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
属性
IUPAC Name |
2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.C2H2O4/c1-11-9-14(12-7-5-6-8-13(12)18-11)19-15(20)10-17-16(2,3)4;3-1(4)2(5)6/h5-9,17H,10H2,1-4H3,(H,18,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVVCUPWOCQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)
